2H-[1,3,5]oxadiazino[3,2-a]benzimidazole
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Overview
Description
2H-[1,3,5]oxadiazino[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxadiazine ring with a benzimidazole ring. This unique structure imparts the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones in the presence of oxidizing agents. For instance, a common method includes reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . This reaction yields the desired benzimidazole derivatives with high efficiency and yield.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2H-[1,3,5]oxadiazino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulphite for oxidation, hydrogen gas with palladium on carbon for reduction, and various halides for substitution reactions. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2H-[1,3,5]oxadiazino[3,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2H-[1,3,5]oxadiazino[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s ability to interact with DNA and proteins also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a simpler structure but similar biological activities.
Pyrido[1,2-a]benzimidazoles: Compounds with a fused pyridine ring, exhibiting similar but distinct biological properties.
Thiazino[3,2-a]benzimidazole: Compounds with a fused thiazine ring, known for their diverse therapeutic applications.
Uniqueness
2H-[1,3,5]oxadiazino[3,2-a]benzimidazole is unique due to its fused oxadiazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
CAS No. |
334011-05-1 |
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Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2H-[1,3,5]oxadiazino[3,2-a]benzimidazole |
InChI |
InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-12(8)5-10-6-13-9/h1-5H,6H2 |
InChI Key |
HSZSTPWSMSLOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CN2C3=CC=CC=C3N=C2O1 |
Origin of Product |
United States |
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